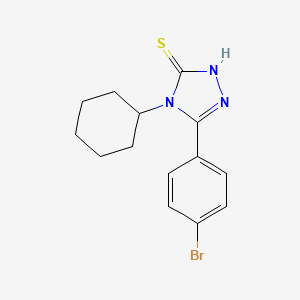

5-(4-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

Description

Systematic Nomenclature

The IUPAC name for this compound is 5-(4-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol , which reflects its substitution pattern on the triazole ring. The numbering of the triazole ring positions follows IUPAC guidelines, with the sulfur-containing thiol group at position 3, the cyclohexyl group at position 4, and the 4-bromophenyl substituent at position 5.

Key Identifiers

Alternative Names

The compound is also referred to as:

- 4-Cyclohexyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol

- 5-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (thione tautomer)

Structural Features and Isomerism

Core Structure

The molecule consists of a 1,2,4-triazole ring with three distinct substituents:

- 4-Bromophenyl group : Attached to position 5, contributing aromaticity and electron-withdrawing effects.

- Cyclohexyl group : A non-aromatic, bulky substituent at position 4, influencing steric and conformational properties.

- Thiol group : At position 3, enabling tautomerism and participation in hydrogen bonding or coordination chemistry.

Tautomerism

The compound exhibits thiol-thione tautomerism , a dynamic equilibrium between the thiol (-SH) and thione (=S) forms (Figure 1). Computational studies on analogous triazole-thiols suggest the thione form is more stable in the gas phase due to resonance stabilization.

Figure 1 : Thiol-thione tautomerism in 5-(4-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol.

Stereochemical Considerations

Isomerism

- Positional Isomerism : Variants with bromine at meta or ortho positions on the phenyl ring (e.g., 3-bromo or 2-bromo derivatives) are documented.

- Tautomeric Isomerism : Thiol and thione forms coexist in solution, with ratios dependent on solvent polarity and temperature.

Historical Context of Triazole-Thiol Derivatives

Early Developments

Triazole-thiols emerged as a focus of study in the mid-20th century, driven by their pharmacological potential. Initial synthetic efforts targeted antifungal and antimicrobial agents, with 1,2,4-triazole-3-thiol scaffolds showing inhibitory activity against enzymes like lanosterol 14α-demethylase.

Key Advancements

- Synthetic Methodologies :

- Biological Applications :

- Materials Science :

Role of 5-(4-Bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

This compound’s bromophenyl and cyclohexyl groups enhance lipophilicity, making it a candidate for:

- Metal-Organic Frameworks (MOFs) : As a ligand for transition metals.

- Pharmaceutical Intermediates : For synthesizing kinase inhibitors or antiviral agents.

Tables

Table 1 : Comparative Analysis of Triazole-Thiol Derivatives

Table 2 : Spectral Data for 5-(4-Bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 7.50–7.70 (4H, aromatic), δ 3.80–4.20 (cyclohexyl) | |

| IR | ν 2550 cm⁻¹ (S-H stretch, thiol form) | |

| MS (ESI) | m/z 338.07 [M+H]⁺ |

Properties

IUPAC Name |

3-(4-bromophenyl)-4-cyclohexyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrN3S/c15-11-8-6-10(7-9-11)13-16-17-14(19)18(13)12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOIYFDTAGFHFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NNC2=S)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzyl bromide with cyclohexylamine to form an intermediate, which is then cyclized with thiourea to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).

Major Products

Oxidation: Formation of disulfide derivatives.

Reduction: Formation of phenyl-substituted triazole.

Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-(4-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol has been studied for its potential as an anti-inflammatory agent. Research indicates that derivatives of triazole compounds exhibit significant activity against cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of inflammation and pain management .

Case Study: Anti-inflammatory Activity

A study conducted on various triazole derivatives demonstrated that modifications to the structure could enhance anti-inflammatory efficacy. The synthesized compounds were evaluated using molecular docking studies, revealing promising interactions with COX enzymes that could lead to the development of new anti-inflammatory drugs .

Anticancer Research

Triazole derivatives have shown significant cytotoxic effects against various cancer cell lines. In particular, compounds similar to 5-(4-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol have been tested for their ability to inhibit cancer cell proliferation.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies revealed that certain triazole derivatives exhibited selective cytotoxicity towards melanoma and breast cancer cells. The most active compounds were identified based on their ability to inhibit cell migration and proliferation in three-dimensional cell cultures .

Agricultural Applications

The compound's antifungal properties make it a candidate for agricultural use as a fungicide. Triazoles are known for their effectiveness against a wide range of fungal pathogens affecting crops.

Data Table: Antifungal Activity of Triazole Derivatives

| Compound Name | Fungal Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(4-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol | Fusarium oxysporum | 10 µg/mL |

| 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol | Botrytis cinerea | 15 µg/mL |

| 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | Alternaria solani | 12 µg/mL |

These results indicate the potential of triazole compounds in developing effective agricultural fungicides.

Material Science

The unique properties of triazoles allow them to be incorporated into polymer matrices for enhanced material performance. Research is ongoing into their use as stabilizers or additives in various materials due to their thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity or protein function. The bromophenyl group may enhance binding affinity to certain receptors or enzymes, while the thiol group can form covalent bonds with biological molecules, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The biological and chemical properties of 1,2,4-triazole-3-thiols are highly dependent on substituents at positions 4 and 3. Below is a comparative analysis:

Key Observations :

- Cyclohexyl vs. smaller alkyl groups : Cyclohexyl derivatives exhibit lower aqueous solubility but improved stability against oxidative metabolism.

- Bromine position : Para-substituted bromophenyl (as in the target compound) maximizes steric and electronic effects compared to ortho-substituted analogs .

Antimicrobial and Anticoccidial Activity

- Target compound: Limited direct data, but structurally similar 4,5-disubstituted triazoles show broad-spectrum antimicrobial activity .

- 5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Exhibits moderate antibacterial activity due to the nitro group’s electron-withdrawing effects .

- 4,5-Diphenyl-1,2,4-triazole-3-thiol : Demonstrated anticoccidial activity by inhibiting α-glucosidase in Eimeria stiedae-infected rabbits .

Enzyme Inhibition

- AChE/BChE Inhibition : Triazole-thiols with bromofuran (IC50: 1.63–17.68 nM for AChE) outperform methyl/ethyl derivatives, highlighting substituent-dependent potency .

- YUC Protein Inhibition : 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol (Yucasin) shares structural motifs with the target compound and inhibits auxin biosynthesis .

Structural Analogs and Commercial Availability

- QY-6500 (5-(2-Bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol) : Commercially available (95% purity) for research use .

Biological Activity

5-(4-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol (CAS No. 312501-80-7) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anti-inflammatory, cytotoxic, and antimicrobial effects, supported by relevant research findings and data tables.

- Molecular Formula : C14H16BrN3S

- Molecular Weight : 338.27 g/mol

- Purity : 97%

1. Anti-inflammatory Activity

Research indicates that compounds containing the triazole moiety exhibit significant anti-inflammatory properties. A study highlighted that derivatives of 1,2,4-triazoles can inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) . Specifically, the compound's ability to modulate oxidative stress mediators like nitric oxide (NO) and reactive oxygen species (ROS) contributes to its anti-inflammatory effects.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 5-(4-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol | TBD | Inhibition of TNF-α and IL-6 production |

2. Cytotoxic Activity

The cytotoxic potential of 5-(4-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol has been evaluated against various cancer cell lines. A study employing the MTT assay demonstrated that this compound exhibits notable growth inhibition across several human cancer cell lines, including colorectal adenocarcinoma and breast cancer cells. The IC50 values obtained suggest a promising profile for further development as an anticancer agent.

3. Antimicrobial Activity

Triazole derivatives have also been investigated for their antimicrobial properties. While specific data on 5-(4-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is limited, related compounds in the triazole class have shown efficacy against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membrane integrity or inhibition of critical metabolic pathways.

Case Studies

Case Study 1: Synthesis and Evaluation of Triazole Derivatives

A research study synthesized several triazole derivatives and evaluated their biological activities. Among these derivatives, some exhibited strong anti-inflammatory effects through selective inhibition of COX enzymes . The findings suggest that modifications in the triazole structure can significantly influence biological activity.

Case Study 2: Cytotoxicity Screening

In a comprehensive screening of triazole derivatives against multiple cancer cell lines, compounds were assessed for their cytotoxicity using a dose-response curve. Notably, derivatives with specific substitutions on the aromatic ring demonstrated enhanced activity compared to unsubstituted analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(4-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol?

- Methodology : The compound is typically synthesized via cyclization of thiourea intermediates. A common approach involves reacting 4-cyclohexyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol precursors with alkyl halides or aryl halides under basic conditions. For example, potassium carbonate in dry acetonitrile facilitates nucleophilic substitution, followed by purification via column chromatography (petroleum ether/ethyl acetate) . Microwave-assisted synthesis has also been reported to reduce reaction times and improve yields for analogous triazole derivatives .

Q. How is the compound characterized structurally?

- Methodology : Key techniques include:

- Single-crystal X-ray diffraction to confirm molecular geometry and substituent orientation .

- Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS or MALDI-TOF) .

- Thin-layer chromatography (TLC) to monitor reaction progress .

- ¹H/¹³C NMR to verify substituent integration and cyclohexyl ring conformation .

Q. What in vitro assays are used to evaluate its antimicrobial activity?

- Methodology : Standard protocols include:

- Broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against bacterial (e.g., S. aureus, E. coli) and fungal (e.g., C. albicans) strains .

- Agar diffusion tests to assess zone-of-inhibition diameters .

- Time-kill kinetics to evaluate bactericidal/fungicidal efficacy over 24–48 hours .

Advanced Research Questions

Q. How do substituent modifications (e.g., bromophenyl vs. chlorophenyl) impact biological activity?

- Methodology : Comparative structure-activity relationship (SAR) studies are conducted by synthesizing analogs (e.g., replacing bromine with chlorine or methoxy groups) and testing their antimicrobial potency. For example:

- Bromine’s electronegativity enhances membrane penetration in Gram-negative bacteria, while bulkier groups (e.g., cyclohexyl) improve stability against metabolic degradation .

- Substituted triazole-thiols with electron-withdrawing groups (e.g., -Br, -Cl) show higher antifungal activity due to enhanced thiol-disulfide interactions with fungal enzymes .

Q. What computational strategies predict binding modes of this compound with microbial targets?

- Methodology :

- Molecular docking (e.g., AutoDock Vina) to simulate interactions with bacterial dihydrofolate reductase (DHFR) or fungal cytochrome P450 .

- Density functional theory (DFT) to calculate electron distribution and nucleophilic attack sites on the triazole-thiol moiety .

- MD simulations to assess stability of ligand-target complexes over nanosecond timescales .

Q. How can synthetic yields be optimized for scalable production?

- Methodology :

- Solvent screening : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction homogeneity .

- Catalyst optimization : Use of phase-transfer catalysts (e.g., TBAB) enhances alkylation efficiency .

- Microwave irradiation : Reduces reaction time from hours to minutes while maintaining >80% yield .

Q. How to resolve contradictions in biological activity data across studies?

- Methodology :

- Standardize assay conditions : Control variables like inoculum size, pH, and solvent (DMSO concentration ≤1%) to minimize variability .

- Validate via orthogonal assays : Confirm MIC results with live/dead cell staining or ATP bioluminescence assays .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.